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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)butan-2-amine

Cat. No.: B122269

An In-depth Technical Guide on the Thermochemical Properties of 4-(4-Nitrophenyl)butan-2-
amine

Disclaimer: Direct experimental thermochemical data for 4-(4-Nitrophenyl)butan-2-amine is
not readily available in the current scientific literature. This guide provides a comprehensive
overview of its predicted thermochemical properties based on data from structurally similar
compounds, along with detailed protocols for its synthesis and experimental thermochemical
characterization.

Introduction

4-(4-Nitrophenyl)butan-2-amine is a substituted aliphatic amine containing a nitroaromatic
moiety. The presence of both an amino group and a nitro group on a flexible butyl chain
suggests a molecule with potential applications in pharmaceutical development and materials
science. The nitro group, a strong electron-withdrawing group, significantly influences the
electronic properties and reactivity of the molecule, while the chiral amine center introduces
stereochemical considerations. Understanding the thermochemical properties of this compound
is crucial for its safe handling, process development, and for predicting its stability and
reactivity. This guide provides a theoretical and practical framework for researchers, scientists,
and drug development professionals interested in the thermochemical characteristics of 4-(4-
Nitrophenyl)butan-2-amine.

Predicted Thermochemical Properties
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Due to the absence of direct experimental data for 4-(4-Nitrophenyl)butan-2-amine, its
thermochemical properties can be estimated by examining data from analogous compounds.
Key structural fragments for comparison include aniline, p-nitroaniline, aminophenols, and
amphetamine analogues.

Enthalpy of Formation

The standard enthalpy of formation (AfH®) is a critical parameter for assessing the
thermodynamic stability of a compound. For 4-(4-Nitrophenyl)butan-2-amine, the presence of
the nitro group is expected to make the enthalpy of formation less negative (or more positive)
compared to its non-nitrated counterpart, indicating lower thermodynamic stability. The
explosive nature of some nitro compounds is due to their high positive enthalpies of formation
and the exergonic decomposition to stable products like N2, COz, and H20[1][2].

Table 1: Standard Enthalpy of Formation (AfH°solid) for Structurally Related Compounds

Compound Molecular Formula  AfH°solid (kJ/mol) Reference
Aniline CeHsNH:2 +31.3 [3]
p-Nitroaniline CeHa(NO2)NH:2 -56.5 [4]
4-Aminophenol CeHa(OH)NH:z -190.6 516171
2-Aminophenol CeHa(OH)NH:2 -201.2 [8]

Based on these values, the introduction of a nitro group to aniline significantly lowers the
enthalpy of formation. Computational studies on nitroaromatics have shown that substituting a
nitro group with an amino or hydroxyl group generally leads to a lower heat of formation[9][10].

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature
by one degree. It is a fundamental property for heat transfer calculations in chemical
processes. The heat capacity of 4-(4-Nitrophenyl)butan-2-amine is expected to be in a similar
range to other substituted anilines and aromatic compounds of comparable molecular weight.

Table 2: Molar Heat Capacity (Cp,solid) for Structurally Related Compounds
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Cp,solid (J/mol-K)

Compound Molecular Formula Reference
at 298.15 K

Aniline CeHsNH:2 149.4 [3]

p-Nitroaniline CeHa(NO2)NH:2 158.2 [4]

N-(2-cyanoethyl) o
- CoH10Nz2 ~220 (liquid) [11]
aniline

Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (AvapH®) and sublimation (AsubH°®) are important for
understanding the phase behavior of a compound. For amphetamine analogs, which share the
phenylethylamine backbone, these values have been determined experimentally and
computationally[12][13][14].

Table 3: Enthalpy of Vaporization for Structurally Related Compounds

AvapH?° (kJ/mol) at

Compound Molecular Formula Reference
298.15K

Aniline CeHsNH:2 55.8 [3]

N-Ethylamphetamine Ci11H17N 62.4+4.4 [12][13]

The presence of the polar nitro and amino groups in 4-(4-Nitrophenyl)butan-2-amine
suggests that it will have a relatively high enthalpy of vaporization due to strong intermolecular

interactions.

Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)butan-2-amine

A plausible synthetic route to 4-(4-Nitrophenyl)butan-2-amine involves a two-step process
starting from 4-(4-nitrophenyl)butan-2-one. This precursor can be synthesized via methods
such as the aldol condensation of p-nitrobenzaldehyde and acetone followed by reduction.
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This can be achieved by the hydrogenation of 4-(4-nitrophenyl)but-3-en-2-one, which is
prepared by the Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone[15].

Reductive amination is a versatile method for the synthesis of amines from ketones or
aldehydes[16][17].

Materials and Reagents:

e 4-(4-Nitrophenyl)butan-2-one

e Ammonium acetate or ammonia

e Sodium cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride (NaBH(OAC)3)
e Methanol

o Dichloromethane

e Hydrochloric acid (1 M)

e Sodium bicarbonate (saturated solution)
e Anhydrous magnesium sulfate

e Round-bottom flask

o Magnetic stirrer

» Reflux condenser

e Separatory funnel

e Rotary evaporator

Procedure:

o Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) and a suitable amine source such as
ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.
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 Stir the mixture at room temperature for 30 minutes to facilitate the formation of the
intermediate imine.

e Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents)
portion-wise. Caution: NaBHsCN is toxic and should be handled in a well-ventilated fume
hood.

 Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

e Once the reaction is complete, quench the reaction by the slow addition of 1 M HCI until the
solution is acidic.

» Remove the methanol under reduced pressure using a rotary evaporator.
e Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
e Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude 4-(4-Nitrophenyl)butan-2-amine by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 4-(4-Nitrophenyl)butan-2-amine.

Determination of Thermochemical Properties

DSC is a thermoanalytical technique used to measure the difference in the amount of heat
required to increase the temperature of a sample and a reference as a function of
temperature[18][19][20]. It can be used to determine melting point, enthalpy of fusion, and to
study thermal stability and decomposition.

Experimental Protocol:
e Accurately weigh 1-5 mg of 4-(4-Nitrophenyl)butan-2-amine into an aluminum DSC pan.

o Seal the pan hermetically. An empty sealed pan is used as the reference.
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Place the sample and reference pans into the DSC cell.

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g.,
nitrogen).

Record the heat flow as a function of temperature.

The melting point is determined from the onset of the melting endotherm, and the enthalpy of
fusion is calculated from the area of the peak.

To study decomposition, the experiment is continued to higher temperatures until an
exothermic decomposition peak is observed.

Combustion calorimetry is used to determine the enthalpy of combustion (AcH®), from which

the standard enthalpy of formation (AfH°) can be calculated using Hess's law[6].

Experimental Protocol:

A precisely weighed pellet of the sample (0.5-1.0 g) is placed in a crucible inside a
combustion bomb.

The bomb is pressurized with pure oxygen (e.g., to 30 atm).
The bomb is placed in a calorimeter containing a known amount of water.

The sample is ignited electrically, and the temperature change of the water is measured
accurately.

The heat of combustion is calculated from the temperature rise and the known heat capacity
of the calorimeter system.

Corrections are made for the heat of formation of nitric acid and any unburned carbon.

Caption: General experimental workflow for thermochemical analysis.

Structure-Property Relationships and Stability
Considerations
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The thermochemical properties of 4-(4-Nitrophenyl)butan-2-amine are intrinsically linked to its
molecular structure.

» Nitro Group: The strongly electron-withdrawing nitro group destabilizes the molecule, leading
to a higher (less negative) enthalpy of formation. It also provides a pathway for exothermic
decomposition, a key characteristic of many nitroaromatic compounds[1][2][18]. The thermal
stability of nitro-containing compounds can be significantly influenced by impurities[18].

e Amino Group: The amino group can participate in hydrogen bonding, which will increase the
intermolecular forces and thus raise the boiling point and enthalpy of vaporization.

o Alkyl Chain: The flexible butyl chain provides conformational freedom, which can influence
the crystal packing and, consequently, the melting point and enthalpy of fusion.

Caption: Relationship between molecular structure and thermochemical properties.

Conclusion

While direct experimental data for 4-(4-Nitrophenyl)butan-2-amine is currently lacking, a
robust understanding of its likely thermochemical properties can be developed through the
analysis of structurally related compounds. This guide provides a foundational framework for
researchers by outlining a plausible synthetic route, detailing experimental protocols for
thermochemical characterization, and discussing the key structure-property relationships. The
provided methodologies and comparative data will be invaluable for any future investigation
into this and similar nitro-containing amine compounds, ensuring both safe handling and a
deeper understanding of their chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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